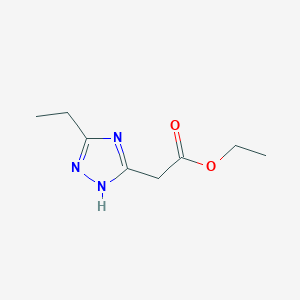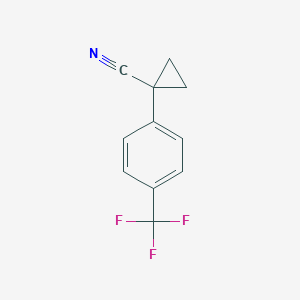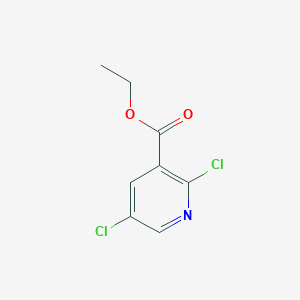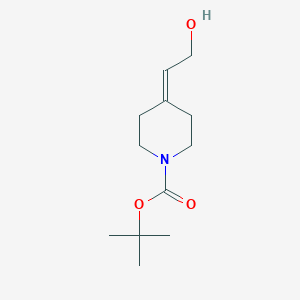
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
描述
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate involves several steps. One method involves the use of diisobutylaluminium hydride in n-heptane and toluene at -77℃ for 2.83333h in an inert atmosphere . Another method involves the use of DIBAL in toluene at -78°C .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is characterized by the presence of a piperidine ring, a hydroxyl group, and a tert-butyl group .Chemical Reactions Analysis
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a colorless solid with a molecular weight of 227.30 . It has a boiling point of 334.427ºC .科学研究应用
Application in Protein Degradation Research
- Summary of the Application : Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
- Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders. The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
- Results or Outcomes : The use of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate in PROTAC development contributes to the targeted degradation of specific proteins. This has potential implications in the treatment of various diseases where the degradation of certain proteins could be beneficial .
Application in Drug Development for Neurological Disorders
- Summary of the Application : Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate has potential applications in drug development for neurological disorders.
- Results or Outcomes : The outcomes of this application are not specified in the available resources.
安全和危害
未来方向
The future directions of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate could involve its use in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds could potentially show a wide spectrum of biological activities .
属性
IUPAC Name |
tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,14H,4-5,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAVZFXRZLNPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CCO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626709 | |
| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
CAS RN |
198892-80-7 | |
| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

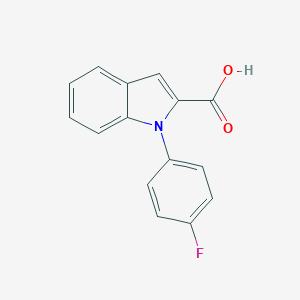
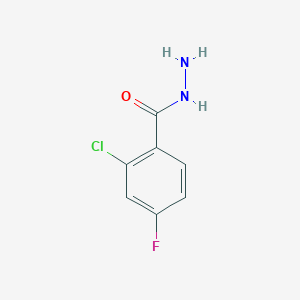
![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)

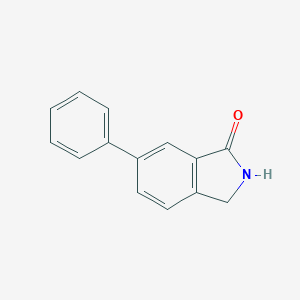
![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)
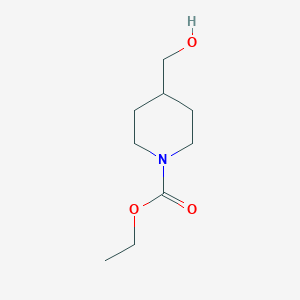

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)
